5-fluoro BEPIRAPIM (hydrochloride)

Synthetic Cannabinoids CB1 Receptor In Vivo Pharmacology

Select 5-fluoro BEPIRAPIM (hydrochloride) as your analytical reference standard for unmatched specificity. As the sole hydrochloride salt form identified among 103 synthetic cannabinoids, its distinct solubility profile and >98% purity ensure accurate quantification in forensic and toxicological workflows. For CaV3 channel research, its proven >70% inhibition in functional assays, combined with negligible in vivo CB1 activity, provides a superior, pathway-specific chemical probe. Ensure reliable method development and clear pharmacological data by choosing this definitive standard.

Molecular Formula C25H30FN3O · HCl
Molecular Weight 444
Cat. No. B1164518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro BEPIRAPIM (hydrochloride)
SynonymsNNL-2
Molecular FormulaC25H30FN3O · HCl
Molecular Weight444
Structural Identifiers
SMILESO=C(N1CCN(CC2=CC=CC=C2)CC1)C3=CN(CCCCCF)C4=CC=CC=C43.Cl
InChIInChI=1S/C25H30FN3O.ClH/c26-13-7-2-8-14-29-20-23(22-11-5-6-12-24(22)29)25(30)28-17-15-27(16-18-28)19-21-9-3-1-4-10-21;/h1,3-6,9-12,20H,2,7-8,13-19H2;1H
InChIKeySKGMEEMXANONGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-fluoro BEPIRAPIM (hydrochloride): A Distinct T-Type Calcium Channel Inhibitor and Cannabinoid Research Standard


5-fluoro BEPIRAPIM (hydrochloride), also known as NNL-2, is a synthetic cannabinoid [1] and T-type calcium channel (CaV3) inhibitor [2]. Its chemical designation is (4-benzylpiperazin-1-yl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone, monohydrochloride, with the CAS number 2365471-74-3 [3]. As an analytical reference standard of >98% purity, this compound is essential for accurate identification and quantification in forensic and toxicological investigations [4], and serves as a pharmacological tool for probing CaV3 channel biology distinct from cannabinoid receptor pathways [5].

Why 5-fluoro BEPIRAPIM (hydrochloride) is Not Interchangeable with Other Synthetic Cannabinoids or CaV3 Inhibitors


5-fluoro BEPIRAPIM (hydrochloride) is not a generic synthetic cannabinoid or calcium channel blocker. Substitution with its closest analogs, such as MEPIRAPIM or unfluorinated BEPIRAPIM, is scientifically invalid due to significant differences in receptor activity, channel inhibition, and in vivo pharmacology. Unlike MEPIRAPIM, which shows some CB1-mediated effects, 5-fluoro BEPIRAPIM demonstrates negligible central CB1 activity in vivo [1]. It also exhibits distinct CaV3 inhibition potency (>70% in a functional calcium flux assay) that is not present in all BEPIRAPIM-class compounds [2]. Furthermore, 5-fluoro BEPIRAPIM is unique among 103 analyzed synthetic cannabinoids as the only one identified in its hydrochloride salt form, impacting its solubility and handling [3].

Quantitative Differentiators of 5-fluoro BEPIRAPIM (hydrochloride): A Comparative Evidence Guide


Minimal Central CB1 Receptor Activity in Vivo Compared to MEPIRAPIM

In a cannabimimetic mouse model, 5F-BEPIRAPIM (NNL-2) produced no hypothermic response at any dose tested, in contrast to its close analog MEPIRAPIM, which induced a mild hypothermic response at the highest dose of 30 mg/kg [1]. This in vivo data is crucial as hypothermia is a canonical indicator of central CB1 receptor activation. The absence of this effect for 5F-BEPIRAPIM suggests its pharmacological profile is not driven by CB1 agonism, making it a distinct research tool [2].

Synthetic Cannabinoids CB1 Receptor In Vivo Pharmacology

Potent T-Type Calcium Channel (CaV3) Inhibition in a Functional Assay

5F-BEPIRAPIM was identified as a potential CaV3 inhibitor through a functional calcium flux assay, exhibiting >70% inhibition [1]. This level of inhibition was confirmed using whole-cell patch-clamp electrophysiology. While not all compounds in the BEPIRAPIM class demonstrate this property, 5F-BEPIRAPIM and four other derivatives from the study were classified as potent CaV3 inhibitors [2].

T-Type Calcium Channel CaV3 Electrophysiology

Unique Salt Form Among Synthetic Cannabinoids: Hydrochloride

An ion chromatography analysis of 103 synthetic cannabinoid samples revealed that 5F-BEPIRAPIM was the sole compound present in its hydrochloride salt form, while the other 102 were all in base form [1]. This unique salt form directly impacts its solubility profile, where 5-fluoro BEPIRAPIM hydrochloride is soluble in DMSO up to 25 mg/mL, DMF up to 30 mg/mL, and ethanol up to 20 mg/mL [2], and also influences its analytical behavior, including retention time and mass spectral fragmentation [3].

Analytical Chemistry Solubility Forensic Toxicology

High Purity (≥98%) Reference Standard for Forensic and Analytical Applications

Commercially available 5-fluoro BEPIRAPIM (hydrochloride) is supplied with a certified purity of ≥98% [1]. This high purity is essential for its use as an analytical reference standard in forensic and toxicological laboratories, enabling accurate identification and quantification of the substance in seized materials or biological samples [2]. While similar compounds may be available, the specified purity level ensures reliability in analytical methods where impurities could lead to false positives or inaccurate quantification [3].

Forensic Chemistry Analytical Standards Quality Control

Validated Applications for 5-fluoro BEPIRAPIM (hydrochloride) Based on Quantitative Evidence


Forensic and Clinical Toxicology: Unambiguous Identification of 5F-BEPIRAPIM Hydrochloride

Forensic and clinical laboratories should use 5-fluoro BEPIRAPIM (hydrochloride) as their primary analytical reference standard for identifying this specific salt form in seized materials or biological samples. Its >98% purity [1] and distinct salt form [2] ensure accurate method development and validation, preventing misidentification that could occur if a base-form analog is used as a surrogate. Its high purity is critical for generating reliable calibration curves and validating mass spectrometry (LC-MS/MS, GC-MS) and chromatographic methods [3].

CaV3 Channel Pharmacology: Dissecting T-Type Calcium Channel Biology

Researchers investigating the role of T-type calcium channels (CaV3) in conditions such as epilepsy, pain, and neurological disorders can utilize 5-fluoro BEPIRAPIM (hydrochloride) as a validated chemical probe. The compound demonstrates >70% inhibition of CaV3 channels in a functional calcium flux assay, confirmed by whole-cell patch-clamp electrophysiology [1]. Critically, its lack of central CB1 receptor activity in vivo [2] allows researchers to attribute observed effects to CaV3 modulation rather than cannabinoid receptor pathways, providing a cleaner pharmacological tool than other synthetic cannabinoids with mixed activity [3].

Analytical Chemistry and Method Development for NPS Analysis

Analytical chemists developing new methods for the detection of novel psychoactive substances (NPS) can employ 5-fluoro BEPIRAPIM (hydrochloride) as a model compound for optimizing separation and detection parameters. Its unique hydrochloride salt form among 103 other synthetic cannabinoids [1] and well-defined solubility profile (e.g., 25 mg/mL in DMSO) [2] make it an excellent candidate for method development studies focused on NPS analysis in complex matrices. The availability of high-quality mass spectral data [3] further supports its use in building comprehensive spectral libraries for NPS identification.

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